moracin N
Overview
Description
Moracin N is a benzofuran derivative that is naturally found in the leaves of Morus alba LThis compound has garnered significant attention due to its potent anticancer properties, particularly in the treatment of lung cancer . This compound is known for its ability to induce autophagy and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Moracin N can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves of Morus alba L. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the extraction process. This involves the use of large-scale extraction equipment and the refinement of reaction conditions to maximize yield. The extracted compound is then purified using techniques such as chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Moracin N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized benzofuran derivatives, while reduction can produce reduced benzofuran compounds .
Scientific Research Applications
Moracin N has a wide range of scientific research applications, including:
Mechanism of Action
Moracin N exerts its effects through several molecular mechanisms:
Induction of Autophagy: This compound enhances autophagy flux by increasing the formation of autophagosomes and their fusion with lysosomes.
Induction of Apoptosis: The compound induces apoptosis by dysregulating mitochondrial function, leading to mitochondrial apoptosis.
Inhibition of mTOR Signaling Pathway: This compound inhibits the mTOR signaling pathway, a classical pathway regulating autophagy, resulting in autophagy induction.
Reactive Oxygen Species (ROS) Generation: The compound generates reactive oxygen species, which play a role in inducing apoptosis and autophagy.
Comparison with Similar Compounds
Moracin N is part of a family of benzofuran derivatives known as moracins. Similar compounds include:
Moracin M: Known for its antioxidant activity.
Moracin C: Exhibits high inhibitory activity in lipid peroxidase and free radical scavenging assays.
Oxyresveratrol: Another compound found in Morus alba L.
Chalcomoracin: A downstream compound in the moracin biosynthetic pathway.
This compound stands out due to its potent anticancer properties and its ability to induce both autophagy and apoptosis in cancer cells, making it a unique and valuable compound in cancer research .
Properties
CAS No. |
135248-05-4 |
---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |
InChI Key |
WBSCSIABHGPAMC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
melting_point |
187 - 188 °C |
physical_description |
Solid |
Synonyms |
moracin C moracin N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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